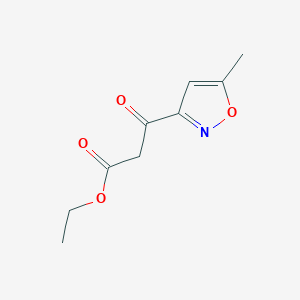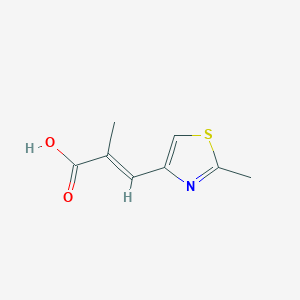
2,3-Diethylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethylbenzene-1,4-diamine is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene, where two ethyl groups are attached to the benzene ring at positions 2 and 3, and two amine groups are attached at positions 1 and 4. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Diethylbenzene-1,4-diamine can be synthesized through several methods. One common method involves the reaction of N,N-diethylaniline with nitrosating agents, followed by reduction and neutralization. The process typically involves the following steps:
Nitrosation: N,N-diethylaniline is reacted with hydrochloric acid and sodium nitrite at low temperatures (0-5°C) to form p-nitroso-N,N-diethylaniline.
Reduction and Neutralization: The nitroso compound is then reduced using iron powder in the presence of hydrochloric acid, followed by neutralization to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
2,3-Diethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
科学的研究の応用
2,3-Diethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2,3-diethylbenzene-1,4-diamine involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where it forms a sigma-bond with an electrophile, generating a positively charged intermediate. This intermediate can then undergo further reactions, leading to the formation of substituted benzene derivatives .
類似化合物との比較
Similar Compounds
1,2-Diethylbenzene: An isomer with ethyl groups at positions 1 and 2.
1,3-Diethylbenzene: An isomer with ethyl groups at positions 1 and 3.
1,4-Diethylbenzene: An isomer with ethyl groups at positions 1 and 4.
Uniqueness
2,3-Diethylbenzene-1,4-diamine is unique due to the specific positioning of its ethyl and amine groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and applications that may not be feasible with other isomers.
特性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC名 |
2,3-diethylbenzene-1,4-diamine |
InChI |
InChI=1S/C10H16N2/c1-3-7-8(4-2)10(12)6-5-9(7)11/h5-6H,3-4,11-12H2,1-2H3 |
InChIキー |
ABQQPHFTJYCSIA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1CC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12067766.png)
![{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid](/img/structure/B12067768.png)


![(4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12067786.png)

![6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067798.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)



